molecular formula C14H23NO B1224305 N-butyl-4-phenoxy-1-butanamine

N-butyl-4-phenoxy-1-butanamine

Cat. No.: B1224305
M. Wt: 221.34 g/mol
InChI Key: MYQAURDYZDFDDI-UHFFFAOYSA-N
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Description

N-butyl-4-phenoxy-1-butanamine is an aromatic ether.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-butyl-4-phenoxy-1-butanamine, and how can reaction conditions be optimized to minimize by-products?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-phenoxy-1-butanol with butylamine under controlled conditions (e.g., reflux in a polar aprotic solvent like acetonitrile) is a common approach. Catalysts such as p-toluenesulfonic acid (PTSA) may accelerate the reaction. Optimization requires monitoring reaction temperature (80–100°C), stoichiometric ratios (1:1.2 alcohol-to-amine), and purification via column chromatography to isolate the product from intermediates like unreacted alcohol or amine .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key signals include:

  • ¹H NMR : A triplet at δ 3.8–4.0 ppm (methylene adjacent to the ether oxygen) and a multiplet at δ 7.2–7.4 ppm (aromatic protons).
  • ¹³C NMR : A peak near δ 70 ppm for the ether-linked carbon. Mass spectrometry (MS) should show the molecular ion peak [M+H]⁺ at m/z 235. High-performance liquid chromatography (HPLC) with UV detection (λmax ~228 nm) ensures purity ≥95% .

Advanced Research Questions

Q. How can continuous flow reactors be implemented to improve the scalability and yield of this compound synthesis, and what parameters require optimization?

Continuous flow reactors enhance reproducibility by maintaining precise temperature and mixing control. Key parameters include:

  • Residence time : 10–15 minutes for complete conversion.
  • Flow rate : 0.5–1.0 mL/min to prevent clogging.
  • Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported PTSA) reduce post-reaction purification. Yields >85% have been reported in flow systems compared to 70–75% in batch reactors .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound across different in vitro models?

Cross-validation using orthogonal assays is essential. For instance:

  • Compare results from receptor-binding assays (e.g., serotonin transporter inhibition) with functional cellular assays (e.g., cAMP modulation).
  • Control for solvent effects (e.g., DMSO concentrations >0.1% may artifactually enhance membrane permeability).
  • Validate findings in primary cell lines to reduce variability from immortalized cell models .

Q. How do electronic and steric effects of substituents on the phenoxy ring influence the compound’s reactivity and interaction with biological targets?

Substituents like chloro (-Cl) or methyl (-CH₃) groups alter electron density and steric bulk:

  • Electron-withdrawing groups (e.g., -Cl) : Increase oxidative stability but may reduce nucleophilicity in substitution reactions.
  • Steric hindrance : Bulky substituents at the ortho position decrease binding affinity to flat hydrophobic pockets in enzymes. Computational modeling (e.g., DFT for charge distribution) combined with SAR studies can guide rational design .

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-butyl-4-phenoxybutan-1-amine

InChI

InChI=1S/C14H23NO/c1-2-3-11-15-12-7-8-13-16-14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3

InChI Key

MYQAURDYZDFDDI-UHFFFAOYSA-N

SMILES

CCCCNCCCCOC1=CC=CC=C1

Canonical SMILES

CCCCNCCCCOC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Isobutylbenzyl)-3-piperidinamine
1-(4-Isobutylbenzyl)-3-piperidinamine
N-butyl-4-phenoxy-1-butanamine
1-(4-Isobutylbenzyl)-3-piperidinamine
1-(4-Isobutylbenzyl)-3-piperidinamine
N-butyl-4-phenoxy-1-butanamine
1-(4-Isobutylbenzyl)-3-piperidinamine
1-(4-Isobutylbenzyl)-3-piperidinamine
N-butyl-4-phenoxy-1-butanamine
1-(4-Isobutylbenzyl)-3-piperidinamine
1-(4-Isobutylbenzyl)-3-piperidinamine
N-butyl-4-phenoxy-1-butanamine
1-(4-Isobutylbenzyl)-3-piperidinamine
1-(4-Isobutylbenzyl)-3-piperidinamine
1-(4-Isobutylbenzyl)-3-piperidinamine
N-butyl-4-phenoxy-1-butanamine
1-(4-Isobutylbenzyl)-3-piperidinamine
1-(4-Isobutylbenzyl)-3-piperidinamine
N-butyl-4-phenoxy-1-butanamine

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